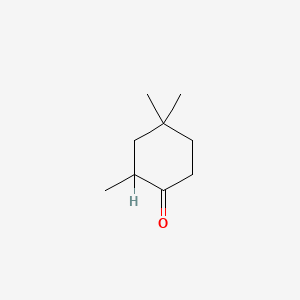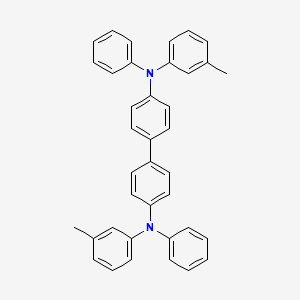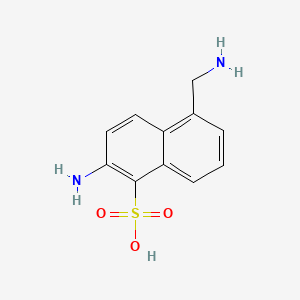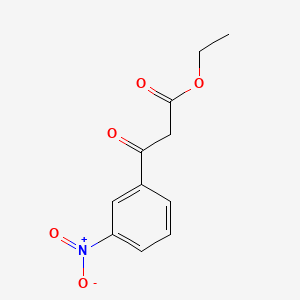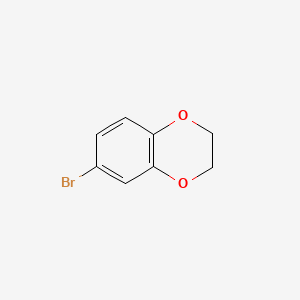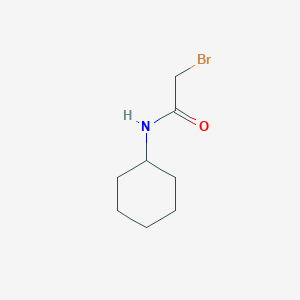
2-bromo-N-cyclohexylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-bromo-N-cyclohexylacetamide involves diverse methods, including photoinduced and N-bromosuccinimide-mediated cyclization reactions, and domino cyclization and elimination pathways. These methods allow for the efficient preparation of various derivatives, showcasing the versatility of bromoacetamide compounds in synthetic chemistry (Li et al., 2013); (Zhu et al., 2014).
Molecular Structure Analysis
Molecular and crystal structure analyses have been performed on similar compounds, revealing insights into their geometric configurations, such as chair conformations for cyclohexyl groups and planar configurations for amide N and C atoms. These studies help in understanding the structural basis for the reactivity and properties of these compounds (Wang, 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-bromo-N-cyclohexylacetamide derivatives are diverse, including dibromohydration and catalytic C-C and C-O coupling reactions. These reactions not only demonstrate the reactivity of these compounds but also their potential utility in organic synthesis (Qiu et al., 2017); (Singh & Singh, 2017).
Physical Properties Analysis
The physical properties of 2-bromo-N-cyclohexylacetamide derivatives are closely related to their molecular structure. X-ray diffraction, NMR spectroscopy, and other techniques provide valuable data for understanding these properties, including stability, conformational preferences, and intermolecular interactions (Wang, 2009).
Chemical Properties Analysis
The chemical properties of 2-bromo-N-cyclohexylacetamide derivatives have been explored through reactions such as cycloadditions, kinetic resolutions, and enzymatic transformations. These studies shed light on the reactivity patterns, selectivity, and potential applications of these compounds in various chemical transformations (Zhang et al., 2018); (Noheda et al., 1996).
Aplicaciones Científicas De Investigación
Specific Scientific Field
The specific scientific field is Organic & Biomolecular Chemistry .
Summary of the Application
2-bromo-N-cyclohexylacetamide is used in the bromination of organic molecules. The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies . Bromohydrins, which are very useful building blocks in chemistry, have been prepared by reacting alkenes in bromine/water .
Methods of Application or Experimental Procedures
The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . In this work, the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor was investigated . Various alkenes could be converted to their corresponding dibromides, bromohydrins, bromohydrin ethers, and cyclized products in good to excellent yields .
Results or Outcomes
The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRFCPNGGNHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289087 | |
| Record name | 2-bromo-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-cyclohexylacetamide | |
CAS RN |
63177-66-2 | |
| Record name | 63177-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-N-cyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



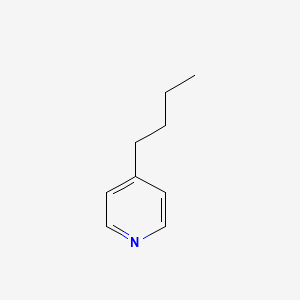
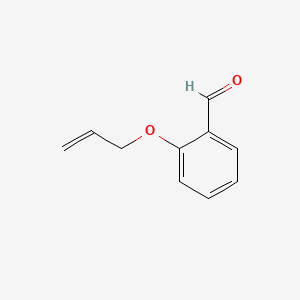
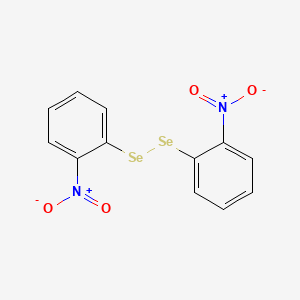
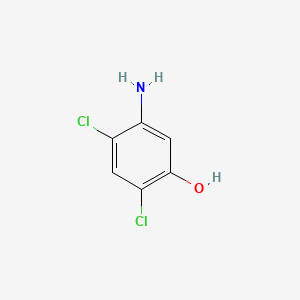

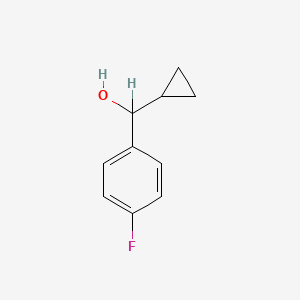
![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)
